N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide
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Overview
Description
N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a tetrahydro-2H-pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available thiols and amines. The process is designed to be efficient and environmentally friendly, minimizing the generation of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which are widely used as antibiotics.
Pyran Derivatives: Including 2H-pyrans and their analogs, which are important in organic synthesis and medicinal chemistry
Uniqueness: N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide is unique due to its specific structural features, combining a sulfonamide group with a tetrahydro-2H-pyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H19NO3S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
3-methyl-N-propan-2-yloxane-4-sulfonamide |
InChI |
InChI=1S/C9H19NO3S/c1-7(2)10-14(11,12)9-4-5-13-6-8(9)3/h7-10H,4-6H2,1-3H3 |
InChI Key |
LEKWHKUEBWKKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1S(=O)(=O)NC(C)C |
Origin of Product |
United States |
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